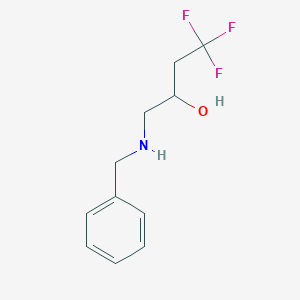
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol typically involves the reaction of benzylamine with 4,4,4-trifluorobutan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol can be compared with other similar compounds, such as:
1-Benzylamino-4,4,4-trifluoro-butan-1-ol: Similar structure but different position of the hydroxyl group.
1-Benzylamino-4,4,4-trifluoro-butan-3-ol: Another positional isomer with different chemical properties.
1-Benzylamino-4,4,4-trifluoro-butan-2-one: A ketone derivative with distinct reactivity and applications.
Activité Biologique
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12F3N. The presence of a trifluoromethyl group enhances its lipophilicity and solubility in organic solvents, which are crucial factors for biological interactions. The benzylamino moiety contributes to its potential as a pharmacological agent by facilitating interactions with biological targets.
Medicinal Chemistry Applications
This compound exhibits notable biological activities that suggest potential therapeutic applications. It is particularly relevant in the development of trifluoromethylpyridine-containing compounds , which are significant in agrochemicals and pharmaceuticals.
Key Biological Activities:
- Inhibition of Enzymes: While specific mechanisms of action are not well-documented, the compound's structural characteristics indicate potential interactions with various enzymes.
- Agrochemical Development: The compound serves as a precursor for synthesizing new agrochemicals with enhanced efficacy due to the incorporation of fluorinated moieties.
Interaction Studies
Studies have demonstrated that this compound can form complexes with various biological targets. Interaction studies often involve:
- Ligand-Receptor Binding Assays: These assays assess the binding affinity of the compound to specific receptors or enzymes.
- Cell-Based Assays: Evaluating the compound's effects on cell viability and metabolic activity provides insights into its pharmacological potential.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Amino-3-(benzylamino)-4,4,4-trifluorobutan-2-ol | Contains an additional amino group | Potentially enhanced biological activity |
| Trifluoroethanol | Simple alcohol with trifluoromethyl group | Primarily used as a solvent |
| 1-(Phenylamino)-4,4,4-trifluorobutan-2-ol | Similar amine structure but with phenyl | Different electronic properties due to phenyl ring |
Propriétés
IUPAC Name |
1-(benzylamino)-4,4,4-trifluorobutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)6-10(16)8-15-7-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPYXVWKZLCGAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(CC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













